

2-Methyl-benzofuran-7-ylamine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Methyl-benzofuran-7-ylamine

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An In-depth Technical Guide to 2-Methyl-benzofuran-7-ylamine

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-benzofuran-7-ylamine**, a heterocyclic amine with significant potential in medicinal chemistry and materials science. The document elucidates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, including the nitration of 2-methylbenzofuran and subsequent reduction to the target amine. The guide further explores the compound's spectroscopic signature, chemical reactivity, potential applications as a scaffold for pharmacologically active agents, particularly as a monoamine oxidase (MAO) inhibitor, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Nomenclature

2-Methyl-benzofuran-7-ylamine is a member of the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals.^[1] The benzofuran core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[2] The strategic placement of a

methyl group at the C-2 position and an amine group at the C-7 position creates a unique scaffold for further chemical modification, making it a valuable building block in drug discovery.

1.1. Chemical Structure and IUPAC Name

The definitive structure of the molecule consists of a benzofuran ring system with a methyl substituent at position 2 and an amine substituent at position 7.

- Common Name: **2-Methyl-benzofuran-7-ylamine**
- Systematic IUPAC Name: 2-methyl-1-benzofuran-7-amine[3]
- CAS Number: 26325-21-3[4]
- Molecular Formula: C₉H₉NO[4]
- Molecular Weight: 147.17 g/mol [4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Chemical structure of 2-methyl-1-benzofuran-7-amine.

Physicochemical and Computational Data

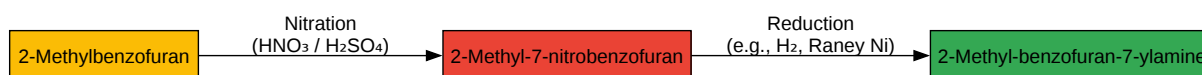
A summary of the key physical, chemical, and computed properties of **2-Methyl-benzofuran-7-ylamine** is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[4]
Molecular Weight	147.17 g/mol	[4]
CAS Number	26325-21-3	[4]
SMILES	CC1=CC2=C(C(=CC=C2)N)O 1	[4]
Topological Polar Surface Area (TPSA)	39.16 Å ²	ChemScene
logP (calculated)	2.32	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	0	ChemScene

Synthesis and Purification

While a direct, single-publication synthesis protocol for **2-Methyl-benzofuran-7-ylamine** is not readily available in the peer-reviewed literature, a robust and logical synthetic route can be constructed from established methodologies for benzofuran derivatization. The most viable pathway involves a two-step process: the regioselective nitration of 2-methylbenzofuran, followed by the reduction of the resulting nitro-intermediate.

The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known and important intermediate for the synthesis of the corresponding 7-amino derivative, highlighting the feasibility of this approach.[5]



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Caption: Proposed two-step synthesis of **2-Methyl-benzofuran-7-ylamine**.

3.1. Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

Principle: Electrophilic aromatic substitution (nitration) on the 2-methylbenzofuran core. The directing effects of the heterocyclic oxygen and the benzene ring typically favor substitution at the 7-position.

Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (H_2SO_4 , 25 mL) to 0-5 °C using an ice-salt bath.
- **Nitrating Mixture Preparation:** Slowly add concentrated nitric acid (HNO_3 , 5 mL) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- **Substrate Addition:** Dissolve 2-methylbenzofuran (10 g, 0.076 mol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
- **Reaction:** Add the 2-methylbenzofuran solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice (200 g). A solid precipitate of 2-methyl-7-nitrobenzofuran should form.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure 2-methyl-7-nitrobenzofuran.

3.2. Step 2: Synthesis of **2-Methyl-benzofuran-7-ylamine** (Final Product)

Principle: Reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A procedure for the reduction of a similar dihydro-nitrobenzofuran has been reported using Raney nickel.^[4]

Protocol:

- **Reaction Setup:** To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 2-methyl-7-nitrobenzofuran (5 g, 0.028 mol) and tetrahydrofuran (THF, 100 mL).
- **Catalyst Addition:** Carefully add activated Raney nickel catalyst (approx. 1 g, slurry in water or ethanol) to the mixture. Caution: Raney nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.
- **Hydrogenation:** Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to approximately 40-50 psi.
- **Reaction:** Agitate the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- **Purification:** Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly. Rinse the filter cake with additional THF.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude **2-Methyl-benzofuran-7-ylamine**, which can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While experimental spectroscopic data for **2-Methyl-benzofuran-7-ylamine** is not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds, such as the parent 2-methylbenzofuran.^{[6][7]}

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Shifts (δ , ppm)	Multiplicity	Assignment
~ 6.8 - 7.2	m	Aromatic protons (H4, H5, H6)
~ 6.3 - 6.5	s	Furan proton (H3)
~ 3.5 - 4.5 (broad)	br s	Amine protons ($-\text{NH}_2$)
~ 2.4 - 2.5	s	Methyl protons ($-\text{CH}_3$)

Expected ^{13}C NMR Shifts (δ , ppm)	Assignment
~ 155 - 160	C2 (quaternary, attached to O and CH_3)
~ 140 - 145	C7a (quaternary, fusion)
~ 135 - 140	C7 (quaternary, attached to N)
~ 120 - 130	C3a (quaternary, fusion)
~ 110 - 125	Aromatic CH carbons (C4, C5, C6)
~ 100 - 105	Furan CH carbon (C3)
~ 14 - 16	Methyl carbon ($-\text{CH}_3$)

4.2. Infrared (IR) Spectroscopy

- N-H stretching: Two characteristic medium-to-sharp bands are expected in the region of $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine.
- C-H stretching (aromatic): Peaks are expected just above 3000 cm^{-1} .
- C-H stretching (aliphatic): Peaks are expected just below 3000 cm^{-1} for the methyl group.
- C=C stretching (aromatic): Multiple sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C stretching (ether): A strong band is expected in the $1050\text{-}1250\text{ cm}^{-1}$ region.

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M^+) peak at $m/z = 147$. Key fragmentation patterns would likely involve the loss of a hydrogen radical to form a stable cation at $m/z = 146$, and potentially cleavage of the methyl group.

Chemical Reactivity and Applications

5.1. Reactivity

The reactivity of **2-Methyl-benzofuran-7-ylamine** is dictated by its two primary functional groups: the aromatic amine and the benzofuran ring system.

- **Aromatic Amine:** The primary amine at the C-7 position is nucleophilic and can undergo a variety of reactions typical for anilines. These include diazotization to form diazonium salts (useful for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
- **Benzofuran Ring:** The benzofuran ring system is generally stable but can participate in certain electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The furan ring is electron-rich and can be susceptible to oxidation or cleavage under harsh conditions.

5.2. Potential Applications in Drug Discovery and Materials Science

The unique structure of **2-Methyl-benzofuran-7-ylamine** makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.

- **Monoamine Oxidase (MAO) Inhibitors:** A Chinese patent discloses the use of 2-methylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO).[3] MAO inhibitors are a class of drugs used for the treatment of depression and Parkinson's disease. The 7-amino-2-methylbenzofuran core could serve as a key pharmacophore for the design of new, selective MAO inhibitors.
- **Antimicrobial and Anticancer Agents:** The broader class of benzofuran derivatives is well-documented for its antimicrobial and anticancer activities.[2] This compound serves as a versatile starting material for creating libraries of novel derivatives to be screened for these biological properties.

- **Organic Electronics:** Benzofuran-containing polymers and small molecules are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties. The amino group provides a convenient handle for polymerization or for tuning the electronic characteristics of the molecule.

Safety, Handling, and Storage

6.1. Hazard Identification

While a specific safety data sheet (SDS) for the free base is not universally available, the hydrochloride salt is classified as an irritant.[8] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory tract irritation.

6.2. Recommended Handling Procedures

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
 - **Skin Protection:** Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
 - **Body Protection:** Wear a standard laboratory coat.
- **Hygiene Measures:** Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

6.3. Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents and sources of ignition.
- For long-term stability, refrigeration may be recommended.

Conclusion

2-Methyl-benzofuran-7-ylamine is a heterocyclic compound with substantial untapped potential. Its well-defined structure, accessible synthetic route, and versatile reactivity make it a valuable intermediate for researchers in medicinal chemistry and materials science. The established link between the 2-methylbenzofuran scaffold and MAO inhibition highlights a particularly promising avenue for future drug development efforts. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

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